molecular formula C19H22F3N3O2 B2750082 N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide CAS No. 1049462-66-9

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2750082
CAS RN: 1049462-66-9
M. Wt: 381.399
InChI Key: OVYIUJQBHRSTDW-UHFFFAOYSA-N
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Description

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in B-cells, making it an attractive target for the treatment of various B-cell malignancies.

Scientific Research Applications

Synthesis and Pharmacological Potential

A notable direction in research involves the synthesis of novel compounds and the exploration of their potential pharmacological activities. For example, the synthesis and evaluation of anticonvulsant activity of enaminones derived from cyclic β-dicarbonyl precursors condensed with morpholine and other amines have shown promising results. These compounds exhibited potent anticonvulsant activity with a remarkable lack of neurotoxicity, highlighting the therapeutic potential of such derivatives in treating neurological disorders (Edafiogho et al., 1992).

Molecular Structure and Interaction Studies

Research into the crystal structure and anti-fatigue effects of some benzamide derivatives synthesized from substituted benzoic acids with piperidine, morpholine, or pyrrolidine has shed light on the interaction mechanisms of these compounds. The study of their crystal structures facilitates the understanding of their binding sites for allosteric modulators of receptors, such as the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor, which has implications for the development of new therapeutic agents (Wu et al., 2014).

Material Science Applications

The synthesis of benzimidazole derivatives and their Co(III) complexes, characterized by various analytical methods, represents another dimension of research. These compounds and their complexes have been evaluated for antifungal activity, demonstrating the potential of such synthesized derivatives in material science applications, particularly in developing materials with inherent antimicrobial properties (Weiqun et al., 2005).

Antitumor Activity Exploration

The design, synthesis, and biological evaluation of specific benzamide derivatives for their selective inhibition of histone deacetylases (HDACs) underline the potential of these compounds in cancer therapy. Such studies reveal how modifications to the benzamide structure can lead to compounds with significant antitumor activity, highlighting the importance of chemical design in developing new therapeutic agents (Zhou et al., 2008).

properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N3O2/c1-24-8-4-7-16(24)17(25-9-11-27-12-10-25)13-23-18(26)14-5-2-3-6-15(14)19(20,21)22/h2-8,17H,9-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYIUJQBHRSTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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